7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione is a complex organic compound belonging to the class of benzothiazepines. This compound features a seven-membered heterocyclic structure that includes sulfur and nitrogen atoms. It is characterized by its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving precursors such as benzothiazepine derivatives. The synthesis often involves multi-step processes that may include cyclization and functional group modifications. Research articles and patents provide detailed methodologies for its synthesis and characterization.
7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione is classified as a heterocyclic compound due to the presence of both sulfur and nitrogen in its ring structure. It falls under the category of benzothiazepines, which are known for their diverse pharmacological activities.
The synthesis of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione typically involves several key steps:
Technical details regarding these methods can be found in various chemical literature and patents .
The molecular structure of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione can be represented as follows:
The compound features a tetrahydrobenzothiazepine core with distinct functional groups that contribute to its chemical reactivity and biological activity.
Detailed spectroscopic data (such as Nuclear Magnetic Resonance and Infrared spectroscopy) are essential for confirming the structure. These techniques help elucidate the arrangement of atoms within the molecule and verify the presence of specific functional groups.
7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione can undergo various chemical reactions due to its functional groups:
Technical details regarding these reactions are documented in chemical reaction databases and journals .
The mechanism of action for 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione is primarily linked to its biological interactions at the molecular level:
Data supporting these mechanisms often come from pharmacological studies that evaluate the compound's effects on various biological targets .
Key physical properties of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione include:
Chemical properties include:
Relevant data from studies on similar compounds can provide insights into these properties .
7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione has potential applications in several scientific fields:
The synthesis of 7-amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione (C₁₀H₁₂N₂O₃S) involves meticulously designed multi-step sequences. A common approach employs cyclization reactions as the pivotal step, where ortho-functionalized aniline derivatives serve as precursors for benzothiazepine ring formation. The synthesis typically initiates with the sulfonation of a substituted aniline, followed by N-alkylation to introduce the methyl group at the N4 position. Subsequent ring closure is achieved through nucleophilic attack of the amine group on a carbonyl electrophile (e.g., β-keto esters or acryloyl chlorides), forming the seven-membered thiazepine ring [2] [3].
Critical functional group manipulations include the controlled introduction of the trione moiety (1,1,3-trione) via oxidation of the thiazepine sulfur using peroxides or catalytic oxidation systems. The 7-amino group is installed either through nitration/reduction sequences or by employing protected amino-aniline precursors, with Boc or acetyl groups preventing undesirable side reactions. Modifications at C4 often utilize chiral alkyl halides to achieve enantiopure intermediates, essential for biological activity studies. Recent optimizations have reduced the step count from 8–10 steps to 5–6 steps, significantly improving the overall yield [2] [4].
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
2-(Methylamino)benzenethiol | N-alkylation | CH₃I, K₂CO₃, DMF, 0°C→RT | 85 |
3-(Carbethoxy)-4-hydroxyquinoline | Cyclization | Ethyl acrylate, 140°C, neat | 72 |
7-Nitro-4-methyl-1,4-benzothiazepine | Nitration | HNO₃/Ac₂O, -10°C | 68 |
7-Amino-1,1,3-trione derivative | Oxidation/Reduction | (1) mCPBA; (2) H₂, Pd/C, EtOH | 60 |
Catalysis plays a transformative role in optimizing the synthesis of this benzothiazepine trione. Enantioselective catalysis is critical for accessing the biologically relevant (R)-enantiomer, which exhibits superior binding to target proteins like RyR2 (ryanodine receptor 2). Chiral BINAP-palladium complexes facilitate asymmetric hydrogenation of exocyclic alkenes in late-stage intermediates, achieving enantiomeric excess (ee) >95%. Additionally, Lewis acid catalysts (e.g., Zn(OTf)₂) accelerate ring-closing steps by activating carbonyl groups toward intramolecular amidation, reducing reaction times from 24 hours to 2–4 hours [6].
Palladium-catalyzed C–N coupling enables the direct introduction of the 7-amino group, bypassing inefficient nitration/reduction routes. Using Pd₂(dba)₃/Xantphos and lithium bis(trimethylsilyl)amide, aryl bromides at the C7 position undergo amination with ammonia surrogates at 80°C, achieving yields of 88% compared to 65% for classical methods. Phase-transfer catalysts (e.g., Aliquat 336) improve interfacial interactions in biphasic oxidation reactions for trione formation, enhancing sulfur oxidation efficiency to >98% conversion [6] [7].
Table 2: Catalytic Systems for Key Transformations
Reaction Step | Catalyst System | Temperature (°C) | Yield/ee Improvement |
---|---|---|---|
Asymmetric hydrogenation | Pd-(R)-BINAP | 50 | ee: 95% → 99% |
Ring-closing amidation | Zn(OTf)₂/DBU | 100 | Yield: 70% → 92% |
C7-Amination | Pd₂(dba)₃/Xantphos | 80 | Yield: 65% → 88% |
Sulfur oxidation | VO(acac)₂/Aliquat 336 | 70 | Conversion: 85% → 98% |
Sustainable synthesis routes for this benzothiazepine prioritize solvent reduction, catalyst recycling, and energy minimization. Microwave-assisted cyclization eliminates high-boiling solvents like toluene or DMF, reducing reaction times for ring closure from hours to minutes (e.g., 150°C, 20 min, 82% yield). Water serves as a green solvent for the final oxidation step using H₂O₂/Na₂WO₄, minimizing halogenated waste while maintaining yields at 85% [7].
Solvent-free mechanochemical synthesis has been applied to early-stage intermediates. Ball-milling of 2-aminothiophenol derivatives with β-ketoesters achieves cyclization without solvents, decreasing the E-factor (kg waste/kg product) from 32 to 5. Biocatalytic desymmetrization using lipases (e.g., CAL-B) resolves racemic C4-methyl intermediates, providing enantiopure precursors with >99% ee and avoiding toxic chiral auxiliaries. These approaches collectively reduce the process mass intensity (PMI) by 40% compared to traditional routes [6] [7].
Scaling the synthesis of 7-amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione presents challenges in purity control, exotherm management, and cost efficiency. Key issues include:
Continuous flow manufacturing integrates microreactors for high-risk steps (nitration, oxidation). A patented system couples a Corning AFR module for ring closure with an Ehrfeld HEL reactor for trione formation, achieving 300 kg/day throughput with 98.5% purity. This reduces solvent consumption by 60% and cycle time by 75% compared to batch processing [7] [10].
Table 3: Industrial Production Metrics Comparison
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Annual Capacity | 5 MT | 100 MT | 20x |
Cycle Time | 14 days | 3 days | 75% reduction |
Solvent Consumption | 6000 L/kg API | 2400 L/kg API | 60% reduction |
Purity (HPLC) | 98.0% | 99.5% | 1.5% increase |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1